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Compound of Interest

Compound Name: Dibenzyl sulfoxide

Cat. No.: B177149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl sulfoxide
as a directing group in transition metal-catalyzed C-H activation reactions. This powerful

strategy enables the synthesis of chiral sulfoxides, which are valuable building blocks in

medicinal chemistry and materials science. Detailed protocols for key reactions, quantitative

data on substrate scope, and mechanistic diagrams are presented to facilitate the application

of these methods in a research and development setting.

Introduction
Dibenzyl sulfoxide has emerged as a versatile and effective directing group in C-H activation

chemistry.[1][2] The sulfoxide moiety coordinates to a transition metal catalyst, positioning it for

the selective functionalization of an ortho-C-H bond on one of the benzyl groups. This approach

has been successfully employed in a variety of transformations, including enantioselective

amidation and alkynylation, providing efficient access to highly enantioenriched sulfoxides.[1][3]

[4][5] The traceless nature of the sulfoxide directing group, which can be readily removed or

transformed, further enhances its synthetic utility.[2]

Key Applications and Methodologies
Two prominent examples of dibenzyl sulfoxide-directed C-H activation are the Iridium(III)-

catalyzed enantioselective amidation and the Rhodium(III)-catalyzed enantioselective

alkynylation. These methods allow for the desymmetrization of prochiral dibenzyl sulfoxides
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or the kinetic resolution of racemic sulfoxides, yielding chiral products with high

enantioselectivity.

Iridium(III)-Catalyzed Enantioselective C-H Amidation
This method, developed by He and coworkers, utilizes a dual-ligand system to achieve high

enantioselectivity in the C-H amidation of dibenzyl sulfoxides.[1][6] An Iridium(III) complex

equipped with a bulky cyclopentadienyl ligand, paired with a chiral carboxylic acid, facilitates

the enantioselective C-H bond activation.[1][6]

To a screw-capped vial are added dibenzyl sulfoxide (0.1 mmol, 1.0 equiv.), dioxazolone

(0.12 mmol, 1.2 equiv.), [Cp*tBuIrCl2]2 (0.0025 mmol, 2.5 mol %), chiral carboxylic acid ligand

(0.01 mmol, 10 mol %), and AgSbF6 (0.02 mmol, 20 mol %). The vial is purged with nitrogen,

and then dichloroethane (DCE, 1.0 mL) is added. The reaction mixture is stirred at 80 °C for

12-24 hours. After completion, the reaction mixture is cooled to room temperature, filtered

through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The

residue is purified by flash column chromatography on silica gel to afford the desired amidated

sulfoxide product.

Table 1: Substrate Scope of Ir(III)-Catalyzed Enantioselective C-H Amidation of Dibenzyl
Sulfoxides[1][6]
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Li and coworkers have reported a Rhodium(III)-catalyzed enantioselective C-H alkynylation of

sulfoxides using alkynyl bromides as the coupling partner.[3][5] This reaction proceeds with

high enantioselectivity, enabled by a chiral cyclopentadienyl rhodium(III) catalyst in conjunction

with a chiral carboxamide additive.[3][5]

In a nitrogen-filled glovebox, a screw-capped vial is charged with dibenzyl sulfoxide (0.2

mmol, 1.0 equiv.), alkynyl bromide (0.3 mmol, 1.5 equiv.), --INVALID-LINK--2 (0.008 mmol, 4

mol %), chiral carboxamide additive (0.04 mmol, 20 mol %), and Ag2CO3 (0.2 mmol, 1.0

equiv.). Dichloroethane (DCE, 1.0 mL) is added, and the vial is sealed and removed from the

glovebox. The reaction mixture is stirred at 30 °C for 48 hours. Upon completion, the mixture is

diluted with CH2Cl2, filtered through Celite, and the filtrate is concentrated. The residue is

purified by preparative thin-layer chromatography to give the desired alkynylated sulfoxide.

Table 2: Substrate Scope of Rh(III)-Catalyzed Enantioselective C-H Alkynylation of Dibenzyl
Sulfoxides[3][5]
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Mechanistic Insights and Visualizations
The C-H activation reactions directed by dibenzyl sulfoxide are proposed to proceed through

a concerted metalation-deprotonation (CMD) pathway.[6] The sulfoxide oxygen coordinates to

the metal center, leading to the formation of a cyclometalated intermediate. This key step is

often the rate-determining and enantio-determining step of the reaction.

Catalytic Cycle for Ir(III)-Catalyzed C-H Amidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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